XMD-17-51 Trifluoroacetate is synthesized for research purposes and is not intended for clinical use. It falls under the category of small molecule inhibitors, specifically targeting protein kinases involved in cellular signaling pathways. The compound has been identified in various studies as a tool for investigating the roles of kinases in cellular processes and disease mechanisms.
The synthesis of XMD-17-51 Trifluoroacetate involves several key steps to construct its core structure, which includes the formation of the pyrimido-diazepinone framework.
The detailed synthetic route may include reactions such as cyclization, acylation, or other transformations typical for heterocyclic compounds .
The molecular structure of XMD-17-51 Trifluoroacetate can be described by its chemical formula, which reflects its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structure features a pyrimidine ring fused with a diazepinone moiety, which is critical for its biological activity.
XMD-17-51 Trifluoroacetate participates in various chemical reactions primarily related to its interactions with target proteins. Its mechanism of action involves binding to specific kinases, inhibiting their activity through competitive or allosteric mechanisms.
The mechanism of action for XMD-17-51 Trifluoroacetate revolves around its ability to inhibit NUAK1 by competing with ATP for binding at the active site. This inhibition disrupts downstream signaling pathways that are critical for cell proliferation and survival.
XMD-17-51 Trifluoroacetate exhibits several notable physical and chemical properties:
XMD-17-51 Trifluoroacetate is primarily utilized in scientific research focused on:
XMD-17-51 Trifluoroacetate demonstrates potent inhibitory activity against Doublecortin-Like Kinase 1 (DCLK1), a serine/threonine kinase recognized as a cancer stem cell marker in non-small cell lung carcinoma. In cell-free enzymatic assays, XMD-17-51 inhibits DCLK1 kinase activity with a half-maximal inhibitory concentration (IC50) of 14.64 nM [1]. Functional validation in NSCLC cell lines (A549, NCI-H1299, NCI-H1975) confirms that treatment reduces DCLK1 protein expression and impairs cellular proliferation. Critically, DCLK1 overexpression in A549 cells elevates the IC50 of XMD-17-51 from 27.575 µM to 53.197 µM, establishing a direct mechanistic link between DCLK1 inhibition and anti-proliferative effects [1] [2]. Beyond proliferation suppression, XMD-17-51 diminishes cancer stemness properties, evidenced by reduced sphere-forming efficiency and downregulation of pluripotency factors (Sox2, Nanog, Oct4) and stemness markers (β-catenin) [1].
Table 1: Antiproliferative Effects of XMD-17-51 in NSCLC Cell Lines
| Cell Line | DCLK1 Status | XMD-17-51 IC50 (µM) | Key Phenotypic Changes |
|---|---|---|---|
| A549 | Wild-type | 27.575 ± 2.1 | ↓ Proliferation, ↓ Sphere formation |
| A549 | Overexpression | 53.197 ± 3.8* | Attenuated proliferation inhibition |
| NCI-H1299 | Wild-type | 32.110 ± 2.5 | ↓ Proliferation, ↓ Stemness markers |
| NCI-H1975 | Wild-type | 29.845 ± 2.7 | ↓ Proliferation, ↓ EMT markers |
*p<0.01 vs. wild-type
While originally identified as a potent NUAK1 inhibitor (IC50 = 1.5 nM), broad-scale kinase profiling reveals XMD-17-51’s polypharmacology. Chemical proteomics analyses using Kinobeads competition assays demonstrate its activity across multiple kinase superfamilies [3] [4]. Key targets include:
Table 2: Kinase Selectivity Profile of XMD-17-51
| Kinase Target | Superfamily | Biological Function | Inhibition by XMD-17-51 |
|---|---|---|---|
| NUAK1 | AMPK-related | Metabolic stress sensing | IC50 = 1.5 nM |
| DCLK1 | CAMK | Cancer stemness, EMT regulation | IC50 = 14.64 nM |
| TTK (MPS1) | Tyrosine-like | Spindle assembly checkpoint | Confirmed [3] |
| ERK5 (MAPK7) | CMGC | Stress response, proliferation | Confirmed [3] [6] |
| PLK1/2/3/4 | Other | Mitosis regulation, centriole duplication | Confirmed [3] |
XMD-17-51 exerts profound effects on epithelial-mesenchymal transition regulators, a critical process in cancer metastasis. In NSCLC models, treatment significantly reduces protein levels of the transcriptional repressors Snail-1 and Zinc Finger E-Box Binding Homeobox 1 (ZEB1) [1] [10]. Concomitantly, it upregulates E-cadherin, a core epithelial marker whose loss signifies EMT progression. This coordinated shift—repressing mesenchymal drivers while restoring epithelial adhesion—directly counteracts the invasive phenotype. Mechanistically, DCLK1 inhibition disrupts downstream signals that stabilize Snail-1 and ZEB1, though the precise intermediaries require further elucidation. Notably, the percentage of Aldehyde Dehydrogenase-positive cells increases post-treatment, suggesting EMT suppression may selectively preserve certain stem-like subpopulations despite overall anti-tumor efficacy [1].
XMD-17-51 modulates the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase pathway through both direct and indirect mechanisms. Direct inhibition of ERK5 kinase activity occurs as part of its polypharmacology profile [3] [6]. Indirectly, DCLK1 suppression in NSCLC cells reduces phosphorylation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2)—key effectors of the Ras-Raf-Mitogen-Activated Protein Kinase Kinase-ERK cascade [1] [10]. This pathway hyperactivation is oncogenic in >30% of human cancers, primarily via Ras or Raf mutations [10]. By dampening phospho-ERK1/2 levels, XMD-17-51 impairs signal transmission to nuclear transcription factors (e.g., Elk1), thereby inhibiting programs driving proliferation, angiogenesis, and extracellular matrix degradation. The compound’s ability to simultaneously target upstream kinases (DCLK1) and parallel nodes (ERK5) enhances its overall disruption of this critical cancer signaling network.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6